
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl moiety, a pyrrolidine ring, and a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps, starting with the preparation of 4-iodobenzoyl chloride. This intermediate is synthesized by reacting 4-iodobenzoic acid with thionyl chloride in toluene under reflux conditions . The resulting 4-iodobenzoyl chloride is then reacted with a suitable pyrrolidine derivative in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require aqueous acid or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as radiopaque polymers for medical imaging.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonate group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
4-Iodobenzoyl Chloride: A precursor in the synthesis of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate.
4-Fluorobenzoyl Chloride: Similar in structure but with a fluorine atom instead of iodine.
4-Bromobenzoyl Chloride: Contains a bromine atom, offering different reactivity and properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the iodinated benzoyl group enhances its potential for use in radiopaque materials, while the sulfonate group improves its solubility and reactivity in aqueous environments.
特性
分子式 |
C11H7INNaO7S |
|---|---|
分子量 |
447.14 g/mol |
IUPAC名 |
sodium;1-(4-iodobenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C11H8INO7S.Na/c12-7-3-1-6(2-4-7)11(16)20-13-9(14)5-8(10(13)15)21(17,18)19;/h1-4,8H,5H2,(H,17,18,19);/q;+1/p-1 |
InChIキー |
ADZSNNOAROHDRL-UHFFFAOYSA-M |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



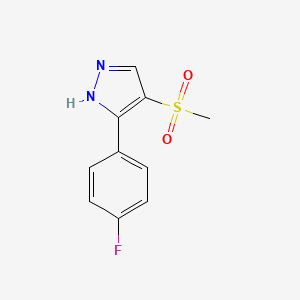
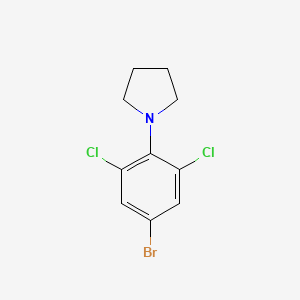
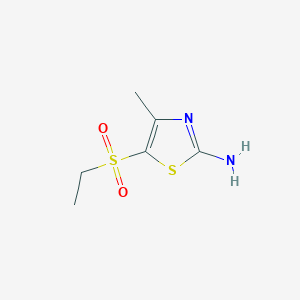
![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)

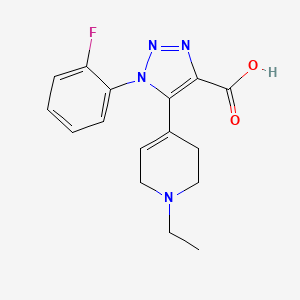
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)
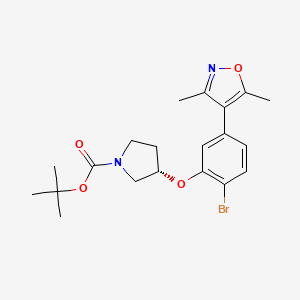
![6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)
![4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid](/img/structure/B11781290.png)

